N2-Cyclopropyl Versus N2-Cyclohexyl-Spiro Substitution: Impact on Molecular Size, Lipophilicity, and D1 PAM Pharmacophore Fit
The target compound bears an N2-cyclopropyl substituent directly on the isoquinoline lactam nitrogen, whereas the closest commercially cataloged analog with an identical N-[2-(2-pyridyl)ethyl] carboxamide side chain is 2'-cyclohexyl-1'-oxo-N-[2-(2-pyridin-2-yl)ethyl]-2',4'-dihydro-1'H-spiro[cyclohexane-1,3'-isoquinoline]-4'-carboxamide, which contains an N2-cyclohexyl group and an additional spiro-fused cyclohexane ring at C3 . The molecular weight difference is substantial (target compound: 333.39 g/mol; spiro-cyclohexyl analog: 445.6 g/mol; ΔMW = +112.2 g/mol, +33.6%). The cyclopropyl group occupies a smaller steric volume and provides lower lipophilicity (cyclopropyl π ≈ 1.0–1.2 vs. cyclohexyl π ≈ 2.0–2.5), which is a critical parameter for blood–brain barrier penetration in D1 PAM drug discovery programs [1]. Patent disclosures from UCB Biopharma explicitly identify N2-substituted tetrahydro- and dihydroisoquinoline derivatives as D1 PAMs, with cyclopropyl being a preferred small-ring substituent for balancing potency and CNS drug-like properties [1].
| Evidence Dimension | Molecular weight and steric bulk at the N2 position |
|---|---|
| Target Compound Data | MW = 333.39 g/mol; N2-cyclopropyl substituent (three-membered ring) |
| Comparator Or Baseline | 2'-Cyclohexyl-1'-oxo-N-[2-(pyridin-2-yl)ethyl]-2',4'-dihydro-1'H-spiro[cyclohexane-1,3'-isoquinoline]-4'-carboxamide; MW = 445.6 g/mol; N2-cyclohexyl + C3-spiro-cyclohexyl |
| Quantified Difference | ΔMW = +112.2 g/mol (+33.6% larger); estimated ΔlogP ≈ +1.0 to +1.5 (higher lipophilicity for the cyclohexyl-spiro analog) |
| Conditions | Calculated molecular properties based on structural comparison; lipophilicity estimates derived from established π-values for cyclopropyl and cyclohexyl fragments |
Why This Matters
The lower molecular weight and reduced lipophilicity of the target compound favor CNS penetration and compliance with lead-like chemical space guidelines, making it a preferred choice for neuroscience-focused D1 PAM screening cascades over the bulkier spiro-cyclohexyl analog.
- [1] Valade, A.; Jnoff, E.; Ates, A.; Burssens, P.; Skolc, D.; Sands, Z.; Mathieu, B. Tetrahydroisoquinoline Derivatives as D1 Positive Allosteric Modulators. U.S. Patent Application US20170304292A1, October 26, 2017. UCB Biopharma SPRL. View Source
